molecular formula C12H13NO B1300026 2,5,7-Trimethylquinolin-8-ol CAS No. 6759-80-4

2,5,7-Trimethylquinolin-8-ol

Cat. No.: B1300026
CAS No.: 6759-80-4
M. Wt: 187.24 g/mol
InChI Key: UPPOGIWKARTVGH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7-Trimethylquinolin-8-ol involves several steps. One common method includes the use of acetic anhydride at 140°C for 16 hours in a sealed tube under an inert atmosphere. This method ensures the purity and stability of the compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of industrial synthesis of quinoline derivatives involve the use of catalysts, high-temperature conditions, and solvent-free reactions to ensure a greener and more sustainable process .

Chemical Reactions Analysis

Types of Reactions

2,5,7-Trimethylquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide, while reduction may yield a dihydroquinoline derivative.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but without the methyl groups.

    2-Methylquinoline: A derivative with one methyl group.

    6-Methylquinoline: A derivative with a methyl group at a different position.

Uniqueness

2,5,7-Trimethylquinolin-8-ol is unique due to the presence of three methyl groups at specific positions on the quinoline ring. This structural modification can influence its chemical reactivity and biological activity, making it distinct from other quinoline derivatives .

Properties

IUPAC Name

2,5,7-trimethylquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-7-6-8(2)12(14)11-10(7)5-4-9(3)13-11/h4-6,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPOGIWKARTVGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=C2O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354059
Record name 2,5,7-trimethylquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6759-80-4
Record name 2,5,7-Trimethyl-8-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6759-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5,7-trimethylquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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